1-Piperidinebutyronitrile CAS number 4672-18-8 properties
1-Piperidinebutyronitrile CAS number 4672-18-8 properties
An In-depth Technical Guide to 1-Piperidinebutyronitrile (CAS 4672-18-8)
Overview and Strategic Importance
1-Piperidinebutyronitrile, also known as 4-(Piperidin-1-yl)butanenitrile, is a bifunctional organic molecule featuring a saturated piperidine heterocycle and a terminal nitrile group.[1] This unique combination of a tertiary amine and a versatile nitrile functional group makes it a valuable building block in medicinal chemistry and organic synthesis. The piperidine moiety is a ubiquitous scaffold found in numerous FDA-approved drugs, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[2] Concurrently, the nitrile group serves as a key synthetic handle, readily convertible into other critical functionalities like primary amines, carboxylic acids, or ketones, thus providing a gateway to a diverse range of chemical entities.
This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of 1-Piperidinebutyronitrile, focusing on its physicochemical properties, predictive spectroscopic signature, a robust synthetic protocol, and critical safety considerations rooted in the toxicology of aliphatic nitriles.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is foundational to its application in a laboratory setting.
Chemical Identification
The compound is unambiguously identified by the following descriptors.
| Identifier | Value | Source |
| CAS Number | 4672-18-8 | [1] |
| Molecular Formula | C₉H₁₆N₂ | [1] |
| Molecular Weight | 152.24 g/mol | [1] |
| IUPAC Name | 4-(Piperidin-1-yl)butanenitrile | [1] |
| Synonyms | 1-Piperidinebutyronitrile, 4-Piperidinobutyronitrile | [1] |
| SMILES | C(CCC#N)N1CCCCC1 | [1] |
| InChIKey | CVROVTGNNDIZNS-UHFFFAOYSA-N | [1] |
Physical Properties
The compound is typically supplied as a colorless to pale yellow liquid or low-melting solid.[1] It is soluble in common organic solvents, a property that facilitates its use in a wide range of reaction conditions.[1]
Predictive Spectroscopic Analysis
While dedicated experimental spectra for this specific compound are not widely published, its structure allows for a highly accurate prediction of its key spectroscopic features. This predictive analysis is crucial for reaction monitoring (e.g., via TLC or LCMS) and for the structural confirmation of synthesized material.
2.3.1 Infrared (IR) Spectroscopy The most telling feature in the IR spectrum is the nitrile group.
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C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹ . The intensity is moderate because the nitrile is non-conjugated.
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C-H Stretch: A series of bands will appear between 2850-2950 cm⁻¹ corresponding to the aliphatic C-H bonds of the piperidine ring and the butyl chain. A distinct band just below 2800 cm⁻¹ may also be visible, which is characteristic of a C-H bond alpha to a tertiary nitrogen.
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C-N Stretch: A band in the fingerprint region, typically around 1100-1200 cm⁻¹ , corresponding to the C-N stretching of the tertiary amine.
2.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy The predicted ¹H and ¹³C NMR spectra in CDCl₃ provide a clear roadmap for structural verification.
| ¹H NMR Prediction | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |
| H-α' | ~2.45 | t | 2H | -CH₂-CN | Triplet due to coupling with adjacent CH₂ (H-β'). Deshielded by the electron-withdrawing nitrile group. |
| H-β | ~2.40 | t | 2H | -N-CH₂- | Triplet due to coupling with adjacent CH₂ (H-γ). |
| H-2, H-6 (Piperidine) | ~2.35 | t (broad) | 4H | Equatorial/Axial protons adjacent to N | Protons alpha to the piperidine nitrogen. |
| H-γ | ~1.80 | quintet | 2H | -CH₂-CH₂-CH₂- | Multiplet resulting from coupling to both H-β and H-α'. |
| H-3, H-5 (Piperidine) | ~1.55 | m | 4H | Equatorial/Axial protons | |
| H-4 (Piperidine) | ~1.40 | m | 2H | Equatorial/Axial proton |
| ¹³C NMR Prediction | Chemical Shift (ppm) | Assignment | Justification |
| C≡N | ~119 | Nitrile carbon | Characteristic chemical shift for aliphatic nitriles. |
| C-β | ~58 | -N-CH₂- | Carbon attached to the tertiary amine nitrogen. |
| C-2, C-6 (Piperidine) | ~54 | Carbons adjacent to N | |
| C-γ | ~27 | -CH₂-CH₂-CH₂- | |
| C-3, C-5 (Piperidine) | ~26 | ||
| C-4 (Piperidine) | ~24 | ||
| C-α' | ~16 | -CH₂-CN | Carbon alpha to the nitrile group. |
2.3.3 Mass Spectrometry (MS) In electron ionization (EI) mass spectrometry, the following fragments are anticipated:
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Molecular Ion (M⁺): A peak at m/z = 152 .
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Base Peak: A prominent peak at m/z = 98 , resulting from alpha-cleavage, a characteristic fragmentation pathway for N-alkyl piperidines. This fragment corresponds to the [C₆H₁₂N]⁺ ion.
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Other Fragments: A peak at m/z = 84 ([C₅H₁₀N]⁺) is also highly likely.
Synthesis and Mechanistic Considerations
The most direct and reliable method for preparing 1-Piperidinebutyronitrile is through the nucleophilic substitution of a 4-halobutyronitrile with piperidine. This is a classic Sₙ2 reaction.
Experimental Protocol: N-Alkylation of Piperidine
This protocol is a self-validating system. The progress can be monitored by TLC, and the final product's identity can be confirmed using the spectroscopic data predicted above.
Reagents and Materials:
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Piperidine (1.0 eq)
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4-Chlorobutyronitrile (1.1 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
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Acetonitrile (CH₃CN), anhydrous
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Dichloromethane (DCM)
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Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
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Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add anhydrous potassium carbonate (1.5 eq) and anhydrous acetonitrile to form a slurry.
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Addition of Amine: Add piperidine (1.0 eq) to the slurry.
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Addition of Alkylating Agent: Slowly add 4-chlorobutyronitrile (1.1 eq) to the reaction mixture at room temperature.[3] The slow addition is critical to maintain a relative excess of piperidine at all times, which minimizes the potential for the formation of a quaternary ammonium salt byproduct.
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Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The reaction progress can be monitored by TLC by observing the consumption of piperidine.
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Workup - Quenching and Extraction: After cooling to room temperature, filter the mixture to remove the K₂CO₃. Concentrate the filtrate under reduced pressure. Partition the residue between DCM and saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer twice more with DCM.
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Workup - Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-Piperidinebutyronitrile.
Causality Behind Experimental Choices:
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Base (K₂CO₃): A mild inorganic base is used to neutralize the HCl formed during the reaction. This prevents the protonation of the piperidine starting material, which would render it non-nucleophilic, and drives the reaction to completion.[3]
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Solvent (Acetonitrile): A polar aprotic solvent is ideal for Sₙ2 reactions. It effectively solvates the potassium cation but does not strongly solvate the piperidine nucleophile, thus preserving its reactivity.
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Excess Alkylating Agent: A slight excess of the 4-chlorobutyronitrile ensures complete consumption of the more valuable piperidine starting material.
Synthesis Workflow Diagram
Caption: Sₙ2 synthesis of 1-Piperidinebutyronitrile.
Chemical Reactivity and Applications in Drug Discovery
The utility of 1-Piperidinebutyronitrile stems from the distinct reactivity of its two functional groups.
Reactivity of the Nitrile Group
The nitrile is a linchpin for synthetic diversification:
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Reduction to Primary Amine: The nitrile can be reduced to a primary amine (yielding 4-(piperidin-1-yl)butan-1-amine) using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation. This transformation creates a valuable diamine scaffold.
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Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group yields 4-(piperidin-1-yl)butanoic acid, introducing a carboxylate functional group for further derivatization, such as amide coupling.
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Addition of Organometallics: Reaction with Grignard or organolithium reagents followed by hydrolysis generates ketones, providing a route to more complex carbon skeletons.
Role as a Synthetic Building Block
In drug discovery, the piperidine ring is a "privileged scaffold" that often imparts desirable ADME (Absorption, Distribution, Metabolism, Excretion) properties.[2][4] 1-Piperidinebutyronitrile allows for the introduction of the piperidinobutyl moiety. This linker can be used to connect the piperidine group, which may be responsible for binding to a specific biological target or improving solubility, to another pharmacophore via the transformations described above. The tertiary amine of the piperidine ring itself has a pKa that typically results in it being protonated at physiological pH, allowing for potent ionic interactions with biological targets like GPCRs or ion channels.
Safety and Handling Protocols
As a Senior Application Scientist, ensuring the highest level of safety is paramount. The primary toxicological concern for this compound is not its parent structure but its metabolic fate.
Toxicological Profile: The Aliphatic Nitrile Hazard
The toxicity of many aliphatic nitriles is mediated through the metabolic release of cyanide.[5] This process is catalyzed by cytochrome P450 enzymes in the liver, which oxidize the carbon alpha to the cyano group.[5] The resulting unstable cyanohydrin can then decompose, releasing free cyanide ions.[6] Cyanide is a potent inhibitor of cellular respiration, specifically targeting the cytochrome c oxidase enzyme in the mitochondrial electron transport chain.[5][7]
Sources
- 1. CAS 4672-18-8: 1-Piperidinebutanenitrile | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
